
(2R,4R)-4-methyl-2-phenyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-4-methyl-2-phenyl-1,3-dioxolane is an organic compound characterized by its unique stereochemistry and dioxolane ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-methyl-2-phenyl-1,3-dioxolane typically involves the reaction of phenylacetaldehyde with a suitable diol under acidic conditions to form the dioxolane ring. The stereochemistry is controlled by using chiral catalysts or starting materials that favor the formation of the (2R,4R) isomer.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.
化学反応の分析
Types of Reactions
(2R,4R)-4-methyl-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring into more reduced forms, such as alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediate products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid, while reduction could produce phenylethanol.
科学的研究の応用
(2R,4R)-4-methyl-2-phenyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2R,4R)-4-methyl-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into chiral active sites, influencing biological pathways and processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic effects and applications.
類似化合物との比較
Similar Compounds
(2S,4S)-4-methyl-2-phenyl-1,3-dioxolane: The enantiomer of the compound, with different stereochemistry.
(2R,4R)-4-methyl-2-phenyl-1,3-dioxane: A similar compound with a different ring structure.
Uniqueness
(2R,4R)-4-methyl-2-phenyl-1,3-dioxolane is unique due to its specific stereochemistry and dioxolane ring, which confer distinct chemical and biological properties. Its ability to participate in stereospecific reactions and interact with chiral environments makes it valuable in various scientific and industrial applications.
特性
CAS番号 |
51591-49-2 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC名 |
(2R,4R)-4-methyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C10H12O2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10-/m1/s1 |
InChIキー |
CDIKGISJRLTLRA-PSASIEDQSA-N |
異性体SMILES |
C[C@@H]1CO[C@H](O1)C2=CC=CC=C2 |
正規SMILES |
CC1COC(O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


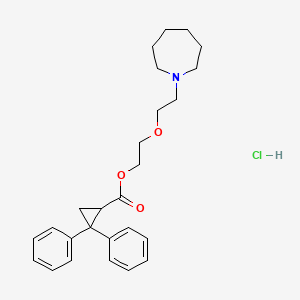
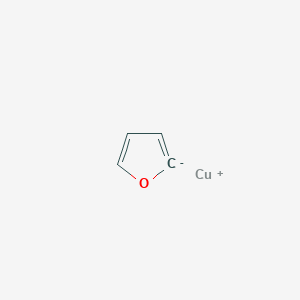

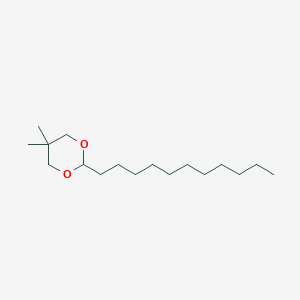
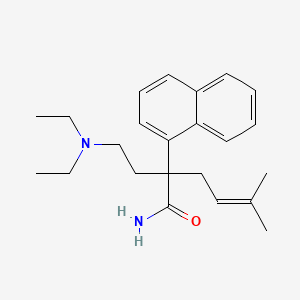
![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)
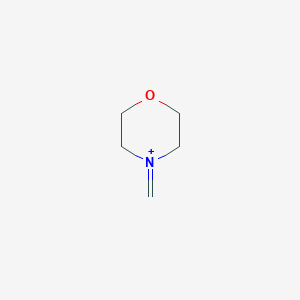

![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)
![2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one](/img/structure/B14667330.png)
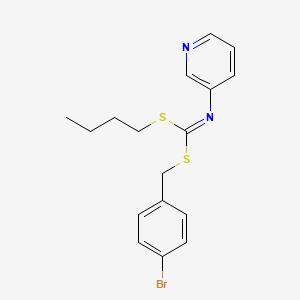
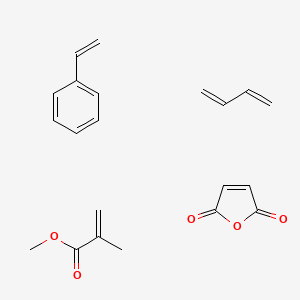

![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
